(2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANO-N-(2-METHOXYPHENYL)PROP-2-ENAMIDE
Description
Properties
IUPAC Name |
(Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-26-20-5-3-2-4-18(20)24-21(25)15(13-23)12-17-10-11-19(27-17)14-6-8-16(22)9-7-14/h2-12H,1H3,(H,24,25)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIZTORUBJRQMV-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANO-N-(2-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-furylacetonitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-methoxyaniline under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Synthetic Routes and Key Precursor Reactions
The synthesis of this compound likely involves Knoevenagel condensation between a 5-(4-chlorophenyl)furan-2-carbaldehyde and a cyanoacetamide derivative. For example:
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Step 1 : Suzuki-Miyaura coupling of 4-chlorophenylboronic acid with 2-bromofuran to form 5-(4-chlorophenyl)furan-2-carbaldehyde .
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Step 2 : Condensation with N-(2-methoxyphenyl)cyanoacetamide under basic conditions (e.g., piperidine in ethanol) to yield the Z-configured enamide .
Photoisomerization of the Enamide Double Bond
The (2Z)-configuration is susceptible to photochemical isomerization. Studies on similar cinnamoyl derivatives demonstrate that UV irradiation (402 nm) with (−)-riboflavin as a photocatalyst induces Z→E isomerization with high selectivity .
| Conditions | Result | Selectivity (Z:E) |
|---|---|---|
| UV light (402 nm), riboflavin | Isomerization to E-config | Up to 97:3 |
This reaction proceeds via triplet energy transfer, where the excited photocatalyst promotes rotation around the double bond, favoring the thermodynamically stable E-isomer .
Nucleophilic Substitution at the 4-Chlorophenyl Group
The electron-withdrawing furan ring activates the 4-chlorophenyl substituent for nucleophilic aromatic substitution. For example:
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Amination : Reaction with ammonia or primary amines under Cu(I) catalysis replaces chlorine with amino groups.
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Alkoxylation : Treatment with sodium methoxide in DMSO at 120°C substitutes chlorine with methoxy .
Hydrolysis and Functional Group Transformations
The cyano group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl converts –CN to –COOH, forming a carboxylic acid derivative.
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Basic Hydrolysis : NaOH in ethanol yields the corresponding amide (–CONH2).
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The 2-methoxyphenyl group participates in nitration or sulfonation due to its electron-donating methoxy substituent:
| Reagent | Product | Conditions |
|---|---|---|
| HNO3/H2SO4 | 4-Nitro-2-methoxyphenyl derivative | 0–5°C, 2 hours |
| SO3 in H2SO4 | 4-Sulfo-2-methoxyphenyl derivative | 50°C, 4 hours |
Cycloaddition Reactions
The conjugated enamide system acts as a dienophile in Diels-Alder reactions . For instance, reaction with cyclopentadiene under thermal conditions forms a bicyclic adduct:
Reduction of the Double Bond and Cyano Group
Catalytic hydrogenation (H2/Pd-C) reduces both the enamide double bond and cyano group:
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Double Bond : Converts Z-enamide to a saturated propionamide.
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Cyano Group : Reduces to a primary amine (–CH2NH2).
Cross-Coupling Reactions
The 4-chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh3)4 catalysis, enabling diversification of the aryl moiety :
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~250°C, primarily involving cleavage of the furan ring and loss of HCl from the 4-chlorophenyl group .
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of furan-based compounds exhibit significant anticancer properties. The presence of the furan moiety in (2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is believed to enhance its ability to inhibit cancer cell growth by interacting with specific molecular targets involved in cell proliferation and apoptosis .
- Antimicrobial Properties : The chlorophenyl group has been associated with enhanced antimicrobial activity. Studies have shown that compounds with similar structural features can effectively inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents .
- Anti-inflammatory Effects : Compounds featuring cyano and furan groups have demonstrated anti-inflammatory activities in preclinical models. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Medicinal Chemistry
The unique structure of this compound makes it a candidate for further development as a pharmaceutical agent. Its derivatives could be synthesized to enhance efficacy and reduce toxicity.
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of novel polymers or coatings that require specific chemical stability and reactivity.
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANO-N-(2-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-chloro ( (4-methoxyphenyl)hydrazono)acetate
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, (2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANO-N-(2-METHOXYPHENYL)PROP-2-ENAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.
Biological Activity
The compound (2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a furan ring, which is known for its diverse biological properties, and a cyano group that may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the furan moiety have been evaluated against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Properties
Compounds structurally related to this compound have also demonstrated anti-inflammatory effects. In vitro assays have shown that these compounds can reduce the production of pro-inflammatory cytokines in cell cultures, indicating their potential as anti-inflammatory agents .
Cytotoxicity and Anticancer Potential
The compound's cytotoxic effects have been investigated in various cancer cell lines. For example, derivatives with similar functional groups have shown significant cytotoxicity against melanoma cells, indicating a potential role in cancer therapy. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Cytotoxic Effects on Melanoma Cells : A study evaluated the effects of a related compound on human melanoma cells, revealing that it induced apoptosis through mitochondrial pathways. The IC50 values indicated potent activity at low concentrations .
- Inhibition of Leukotriene B4 : Another study focused on the leukotriene B4 inhibitory activity of related furan derivatives. The results showed strong inhibition in CHO cells overexpressing human receptors, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Antimicrobial Mechanism : Likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Mechanism : Involves modulation of signaling pathways related to inflammation, particularly through cytokine regulation.
- Cytotoxic Mechanism : Induces apoptosis via mitochondrial pathways and affects cell cycle regulation.
Q & A
Q. What are the recommended synthetic routes for (2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach, starting with the formation of the furan-chlorophenyl intermediate through Suzuki-Miyaura coupling (for aryl-furan bonds) followed by enamide formation via condensation of cyanoacrylic acid derivatives with 2-methoxyaniline. Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .
- Temperature control : Maintain ≤80°C during condensation to avoid undesired Z/E isomerization.
- Solvent choice : Use polar aprotic solvents (e.g., DMF) for coupling and non-polar solvents (e.g., toluene) for cyclization .
Purity optimization involves recrystallization from ethanol/water mixtures (7:3 v/v) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the furan ring and Z-configuration of the enamide (δ ~6.5–7.5 ppm for aromatic protons; δ ~160–165 ppm for cyano carbonyl) .
- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to verify purity (>98%) and molecular ion peaks (calculated [M+H]+: ~420.3 m/z) .
- X-ray crystallography : Resolve stereochemical ambiguities; similar furan-enamide structures have been resolved with R-factors <0.05 .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize targets based on structural analogs (e.g., furan-containing compounds targeting kinases or GPCRs) . Use:
- In vitro assays : Enzyme inhibition (IC50 determination via fluorescence polarization) against Macrophage colony-stimulating factor 1 receptor (M-CSFR), a potential target .
- Cell-based assays : Cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
Advanced Research Questions
Q. How does enantiomeric purity impact the compound’s bioactivity, and what methods validate its stereochemical integrity?
- Methodological Answer : The Z-configuration is critical for target binding. Validate using:
- Chiral HPLC : Chiralpak IG-3 column (n-hexane/isopropanol = 85:15), retention time ~12.3 min for the Z-isomer .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves to confirm absolute configuration .
Contradictions in activity between batches often stem from E/Z isomer contamination; orthogonal methods (NMR + HPLC) are essential .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Re-analyze batches via LC-MS to exclude impurities (e.g., dechlorinated byproducts) .
- Assay conditions : Standardize buffer pH (7.4 vs. 6.5 alters protonation states) and ATP concentrations (for kinase assays) .
- Orthogonal assays : Confirm anti-proliferative activity via both MTT and colony formation assays .
Q. How can structure-activity relationships (SAR) be explored for substituent modifications?
- Methodological Answer :
- Core modifications : Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen sensitivity; synthesize via analogous coupling .
- Side-chain variations : Substitute cyano with nitro groups to evaluate electron-withdrawing effects on enamide stability .
- Bioisosteres : Replace methoxyphenyl with pyridyl analogs to enhance solubility; monitor LogP via shake-flask method .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with M-CSFR kinase domain to identify binding motifs (e.g., hydrogen bonds with cyano group) .
- Molecular dynamics simulations : Simulate binding stability using AMBER force fields (RMSD <2.0 Å over 100 ns) .
- Pull-down assays : Use biotinylated probes to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
